molecular formula C16H13ClN2OS B5716791 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide CAS No. 5696-18-4

2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide

Cat. No.: B5716791
CAS No.: 5696-18-4
M. Wt: 316.8 g/mol
InChI Key: OSISALRCRWMDLE-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a 5-chlorothiophen-2-yl group and an N-ethylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 5-chlorothiophen-2-yl Group: The 5-chlorothiophen-2-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 5-chlorothiophene-2-boronic acid and a suitable quinoline derivative.

    Formation of the N-ethylcarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Skraup synthesis and employing high-throughput screening to identify the most efficient catalysts and reaction conditions for the cross-coupling and amide coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the carboxamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and antifungal agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.

    Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene moiety can enhance binding affinity through π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-ones: These compounds share the chlorothiophene moiety and exhibit antiviral activity.

    Thiophene-based Conjugated Polymers: These polymers have similar electronic properties and are used in optoelectronic applications.

Uniqueness

2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide is unique due to its combination of a quinoline core and a chlorothiophene moiety, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-2-18-16(20)11-9-13(14-7-8-15(17)21-14)19-12-6-4-3-5-10(11)12/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSISALRCRWMDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357813
Record name 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5696-18-4
Record name 2-(5-chlorothiophen-2-yl)-N-ethylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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